molecular formula C10H14Cl2N2O2S B2644133 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid Hydrochloride CAS No. 1052404-18-8

1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid Hydrochloride

Cat. No.: B2644133
CAS No.: 1052404-18-8
M. Wt: 297.19
InChI Key: AMBHKPHXADDJRT-UHFFFAOYSA-N
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Description

The compound “1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid Hydrochloride” is a complex organic molecule. It contains a thiazole ring, which is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The thiazole ring is notable as a component of the vitamin thiamine (B1) .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It contains a thiazole ring, a piperidine ring, and a carboxylic acid group . The thiazole ring is a 5-membered ring containing nitrogen and sulfur atoms . The piperidine ring is a 6-membered ring containing one nitrogen atom . The carboxylic acid group consists of a carbonyl (C=O) and a hydroxyl (O-H) group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazoles are generally planar molecules and have some degree of aromaticity . The piperidine ring is a secondary amine, which can participate in hydrogen bonding .

Scientific Research Applications

Aurora Kinase Inhibitor

The compound has been identified as a potential aurora kinase inhibitor, suggesting its utility in cancer treatment. It falls within the category of compounds that can inhibit Aurora A, a protein implicated in cell cycle regulation, thereby offering a therapeutic pathway for cancer management (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Activity

Research into pyridine derivatives, including structures related to 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic acid hydrochloride, shows variable and modest antimicrobial activity against several strains of bacteria and fungi. These studies highlight the compound's potential as a foundation for developing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Crystal and Molecular Structure

The crystal and molecular structure of 4-carboxypiperidinium chloride, a closely related compound, has been characterized, providing insights into its chemical behavior and potential applications in further scientific research. This structural information could be critical for understanding the interactions and potential applications of similar compounds (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).

Anticancer Agents

Compounds bearing the piperidine structure, akin to this compound, have been evaluated for their potential as anticancer agents. These studies provide a foundation for the exploration of related compounds in cancer treatment, suggesting a promising area for further investigation (A. Rehman et al., 2018).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential biological activities. Thiazoles are found in a variety of pharmaceuticals and other biologically active compounds, so this compound could have potential applications in these areas .

Properties

IUPAC Name

1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S.ClH/c11-10-12-5-8(16-10)6-13-3-1-7(2-4-13)9(14)15;/h5,7H,1-4,6H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBHKPHXADDJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CN=C(S2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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